Adenine sulfate
Overview
Description
Synthesis Analysis
Adenine sulfate synthesis involves combining adenine with sulfuric acid to produce various forms, such as bis(adeninium) bis(hydrogensulfate) sulfate. This compound is characterized by the presence of diprotonated adeninium cations, bisulfate anions, and a sulfate anion, with its crystal structure stabilized by a network of hydrogen bonds (Guenifa et al., 2012). Additionally, the synthesis of adenylyl sulfate and its 3'-phosphate variant has been documented, highlighting their roles in biochemical processes (Cherniak & Davidson, 1964).
Molecular Structure Analysis
The molecular structure of adenine sulfate derivatives has been explored through various synthetic approaches, leading to the creation of N- and S-codoped multicolor-emission carbon dots with potential bioimaging applications. These derivatives demonstrate the versatility of adenine sulfate as a precursor and doping agent, contributing to advances in material science and biomedical engineering (Dang et al., 2023).
Chemical Reactions and Properties
The chemical behavior of adenine sulfate and its derivatives under various conditions has been a subject of investigation. Studies have explored the coordination chemistry of aminophosphine derivatives of adenine, revealing their reactivity with transition metals and potential for forming complex structures (Zhang et al., 2003). Such research provides insight into the chemical properties and potential applications of adenine sulfate in coordination chemistry and material science.
Physical Properties Analysis
Research on adenine sulfate also encompasses the study of its physical properties, including its role in various biochemical processes and potential for bioimaging applications. The synthesis and analysis of adenine sulfate-derived compounds highlight their significance in understanding the fundamental aspects of chemistry and biology.
Chemical Properties Analysis
The chemical properties of adenine sulfate, including its reactivity and interaction with other compounds, have been explored through various synthetic methods and applications. For instance, the synthesis of 8-arylsulfoxyl/sulfonyl adenines provides insights into the modification and functionalization of adenine molecules, offering potential pathways for the development of novel compounds with specific chemical properties (Llauger et al., 2004).
Scientific Research Applications
Microbial Consortium Analysis : Adenine sulfate, specifically adenosine 5′-phosphosulfate reductase, is utilized for analyzing microbial consortiums in environments like subglacial ferrous brines (Mikucki et al., 2009).
Plant Growth and Development : It stimulates the formation and elongation of shoots from organogenic callus in common bean cultivar CIAP 7247F, demonstrating its role in plant tissue culture and development (Veitía et al., 2015).
Sulfur Metabolism in Plants : The synthesis of adenosine 5'-phosphosulfate (APS), a related compound, is crucial for plant growth, with its reduced provision leading to dwarfism. This highlights the importance of adenine sulfate in plant biochemistry (Koprivova & Kopriva, 2016).
Health Applications : Adenine has potential as a nutraceutical for preventing intestinal inflammation. It inhibits TNF-α signaling and reduces mucosal inflammation in colitis models, suggesting a therapeutic application (Fukuda et al., 2016).
Medical Preservation : Adenine sulfate supplementation preserves the viability of stored human red cells, extending their shelf life to 5-6 weeks, which is significant for blood storage and transfusion medicine (Simon, 1962).
Cardiac Function Improvement : It improves cardiac function and the cardiac cholinergic system after myocardial infarction in rats, indicating its potential in cardiac therapy (Sun et al., 2011).
Antimicrobial Effect : Adenine sulfate at 0.01 mM exerts a protective effect against Mycoplasma pneumoniae infections, demonstrating its antimicrobial properties (Gabridge & Stahl, 1978).
Chemical Analysis and Catalysis : It plays a role in sulfation pathways, crucial for various biological processes, including nucleotide binding and catalysis (Lin & Yang, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7H-purin-6-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N5.H2O4S/c2*6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4/h2*1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXHSCOPYJCOMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N.C1=NC2=NC=NC(=C2N1)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883360 | |
Record name | 9H-Purin-6-amine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Adenine sulfate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11117 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Adenine sulfate | |
CAS RN |
321-30-2 | |
Record name | Adenine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Purin-6-amine, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Purin-6-amine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diadenine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ADENINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GJF3K9M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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